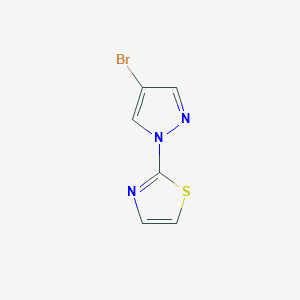![molecular formula C11H15BrClNO B1374556 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220036-81-6](/img/structure/B1374556.png)
3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound that is used in scientific research. It has a molecular formula of C11H15BrClNO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-[(3-bromophenoxy)methyl]pyridine” was performed with potassium carbonate in acetonitrile at 90 degrees Celsius for 24 hours .Molecular Structure Analysis
The molecular structure of “3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a bromophenoxy group. The molecular weight is 292.60 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride” include a molecular weight of 292.60 Da and a molecular formula of C11H15BrClNO . It is typically stored in a dry room at normal temperature .Applications De Recherche Scientifique
Synthesis and Derivative Studies
Research in the field of organic chemistry has explored the synthesis and application of compounds related to 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride. One such study involves the synthesis of novel bromo-substituted dithiolium derivatives, where a compound structurally similar to 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride was used as an intermediary in the creation of mesoionic compounds. These compounds were characterized using various spectroscopic techniques, suggesting potential applications in the development of new organic materials or pharmaceuticals (Sarbu et al., 2019).
Biological Activities
Another area of research focuses on the biological activities of bromophenol derivatives, which include compounds structurally related to 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride. These studies have synthesized and evaluated the antioxidant and anticholinergic activities of such derivatives, revealing that they possess significant antioxidant properties and potential inhibitory effects on cholinergic enzymes. This indicates the possible use of these compounds in the treatment of diseases related to oxidative stress or cholinergic dysfunction (Rezai et al., 2018).
Propriétés
IUPAC Name |
3-[(2-bromophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYVWLAQPIUPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




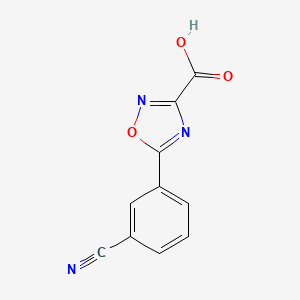
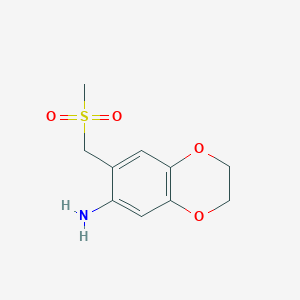
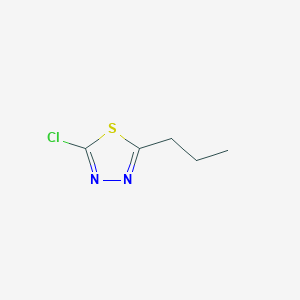

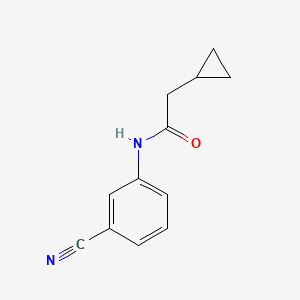
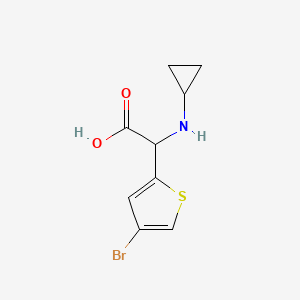
![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
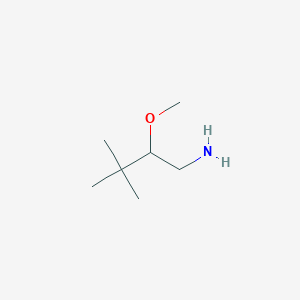
![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)
